molecular formula C40H32N2O2 B13823680 N,N'-di-m-Tolyl-N,N'-di(4-formylphenyl)benzidin

N,N'-di-m-Tolyl-N,N'-di(4-formylphenyl)benzidin

Cat. No.: B13823680
M. Wt: 572.7 g/mol
InChI Key: NFEIXONNQCXQCM-UHFFFAOYSA-N
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Description

N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin is an organic compound with the molecular formula C38H32N2. It is a derivative of benzidine, featuring two m-tolyl groups and two 4-formylphenyl groups. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Properties

Molecular Formula

C40H32N2O2

Molecular Weight

572.7 g/mol

IUPAC Name

4-[4-[4-(4-formyl-N-(3-methylphenyl)anilino)phenyl]-N-(3-methylphenyl)anilino]benzaldehyde

InChI

InChI=1S/C40H32N2O2/c1-29-5-3-7-39(25-29)41(35-17-9-31(27-43)10-18-35)37-21-13-33(14-22-37)34-15-23-38(24-16-34)42(40-8-4-6-30(2)26-40)36-19-11-32(28-44)12-20-36/h3-28H,1-2H3

InChI Key

NFEIXONNQCXQCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=CC(=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin typically involves the reaction of benzidine with m-tolyl and 4-formylphenyl derivatives. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted aromatic derivatives .

Scientific Research Applications

N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin exerts its effects involves its ability to transport holes (positive charge carriers) in electronic devices. The molecular structure allows for efficient charge transfer through conjugated systems, interacting with other materials in the device to facilitate charge transport. This interaction is crucial in devices like OLEDs, where efficient charge transport is necessary for light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin stands out due to the presence of formyl groups, which enhance its electronic properties and make it more suitable for specific applications in organic electronics and material science .

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